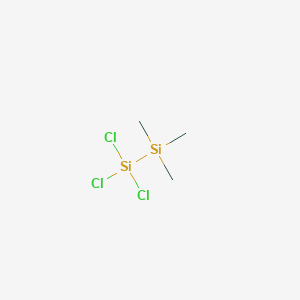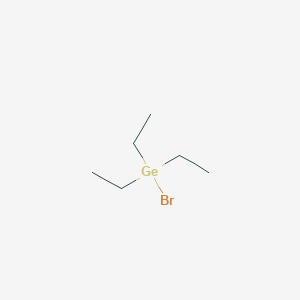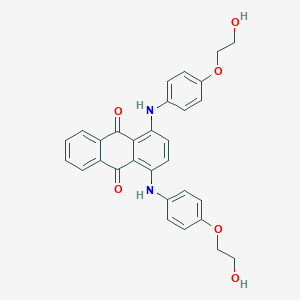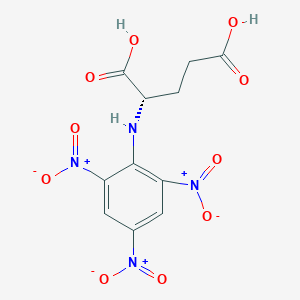
Tris(2,2,6,6-tétraméthyl-3,5-heptanedionato)néodyme(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III) is a useful research compound. Its molecular formula is C33H60NdO6 and its molecular weight is 697.1 g/mol. The purity is usually 95%.
The exact mass of the compound Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174904. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalyseur pour les réactions chimiques
Tout comme d'autres composés organométalliques, le Tris(2,2,6,6-tétraméthyl-3,5-heptanedionato)néodyme(III) pourrait potentiellement être utilisé comme catalyseur pour diverses réactions chimiques . Par exemple, le Tris(2,2,6,6-tétraméthyl-3,5-heptanedionato)manganèse(III) est connu pour catalyser les réactions de Diels-Alder intramoléculaires .
Donneur d'électrons unique
Ce composé pourrait potentiellement être utilisé comme donneur d'électrons unique pour des études de transfert d'électrons en excès dans l'ADN . Ceci est basé sur les propriétés de composés similaires .
Synthèse énantiosélective
Le Tris(2,2,6,6-tétraméthyl-3,5-heptanedionato)néodyme(III) pourrait potentiellement être utilisé en synthèse énantiosélective , une méthode utilisée pour former préférentiellement un énantiomère d'une molécule chirale .
Réactions de borylation
La borylation est un processus qui introduit un atome de bore dans une molécule. Le Tris(2,2,6,6-tétraméthyl-3,5-heptanedionato)néodyme(III) pourrait potentiellement être utilisé dans les réactions de borylation .
Hydrohydrazination et hydroazidation
Ce sont des réactions chimiques qui impliquent l'addition d'hydrazine ou d'azide à un substrat. Le Tris(2,2,6,6-tétraméthyl-3,5-heptanedionato)néodyme(III) pourrait potentiellement être utilisé dans ces réactions .
Carbonylation oxydante du phénol
La carbonylation oxydante est un type de réaction qui introduit un groupe carbonyle dans une molécule. Le Tris(2,2,6,6-tétraméthyl-3,5-heptanedionato)néodyme(III) pourrait potentiellement être utilisé dans la carbonylation oxydante du phénol .
Mécanisme D'action
Target of Action
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III) is a complex compound that primarily targets the formation of thin films on substrates . It acts as a precursor in the formation of these films, playing a crucial role in their development .
Mode of Action
The compound interacts with its targets by forming a bond with the substrate, resulting in the creation of thin films . This interaction is facilitated by the unique structure of the compound, which allows it to bind effectively with the substrate .
Biochemical Pathways
It is known that the compound plays a role in the formation of thin films on substrates, which could impact various biochemical processes .
Pharmacokinetics
Given its use as a precursor in the formation of thin films, it is likely that its bioavailability is influenced by factors such as its concentration and the conditions under which it is used .
Result of Action
The primary result of the action of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III) is the formation of thin films on substrates . These films can have various applications, depending on the specific substrate and the conditions under which they are formed .
Action Environment
The action, efficacy, and stability of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)neodymium(III) can be influenced by various environmental factors. These may include the temperature and humidity of the environment, the presence of other chemicals, and the specific conditions under which the compound is used .
Propriétés
Numéro CAS |
15492-47-4 |
|---|---|
Formule moléculaire |
C33H60NdO6 |
Poids moléculaire |
697.1 g/mol |
Nom IUPAC |
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;neodymium |
InChI |
InChI=1S/3C11H20O2.Nd/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-; |
Clé InChI |
WCCMEVRVLBRPNG-LWTKGLMZSA-N |
SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Nd] |
SMILES isomérique |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Nd] |
SMILES canonique |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Nd] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B94851.png)









